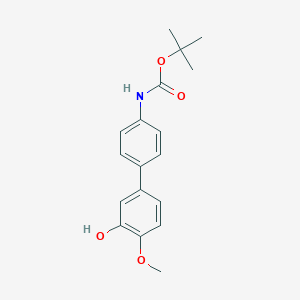
5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-BOC-Aminophenyl)-2-methoxyphenol (5-APM) is an important synthetic intermediate for the production of a variety of pharmaceuticals and other compounds. It is a colorless to pale yellow crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetone. 5-APM has been used in a number of scientific and industrial applications, including the synthesis of drugs, dyes, and other compounds.
Aplicaciones Científicas De Investigación
5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% has a wide range of scientific research applications. It has been used in the synthesis of a variety of drugs, dyes, and other compounds. It has also been used in the production of polymers and as a starting material for the synthesis of other compounds. In addition, 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% has been used in the synthesis of fluorescent dyes, which are used in a variety of biological and medical applications.
Mecanismo De Acción
The mechanism of action of 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% is not well understood. However, it is believed to be related to its ability to form strong hydrogen bonds with other molecules, which can lead to the formation of new compounds. In addition, 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% is believed to interact with other molecules through electron-donating and electron-withdrawing interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed to have a number of effects on the human body, including the inhibition of certain enzymes and the stimulation of certain metabolic pathways. In addition, 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% has been shown to have anti-inflammatory and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% in laboratory experiments is its high reactivity, which allows for the synthesis of a wide range of compounds in relatively short reaction times. In addition, 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% is relatively non-toxic, making it safe to use in laboratory experiments. However, one of the main limitations of using 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% in laboratory experiments is its high cost, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are a number of potential future directions for 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% research. These include the development of new synthetic methods for the production of 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95%, the exploration of its potential applications in drug synthesis, the study of its biochemical and physiological effects, and the development of new products based on 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95%. Additionally, there is a need for further research into the mechanism of action of 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% and its potential toxicity.
Métodos De Síntesis
5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% is synthesized via a two-step process, starting with the reaction of 4-bromo-2-methoxyphenol (4-BMP) and 4-bromobenzaldehyde (4-BB) in the presence of an acid catalyst. The reaction of 4-BMP and 4-BB yields 5-(4-bromo-2-methoxyphenyl)-2-methoxyphenol (5-BMPM), which is then reacted with 4-bromoacetophenone (4-BAP) in the presence of an acid catalyst to produce 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95%. This two-step process is simple and efficient, and produces 5-(4-BOC-Aminophenyl)-2-methoxyphenol, 95% in high yields.
Propiedades
IUPAC Name |
tert-butyl N-[4-(3-hydroxy-4-methoxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(21)19-14-8-5-12(6-9-14)13-7-10-16(22-4)15(20)11-13/h5-11,20H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEMYIHQCZHRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-BOC-Aminophenyl)-2-methoxyphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

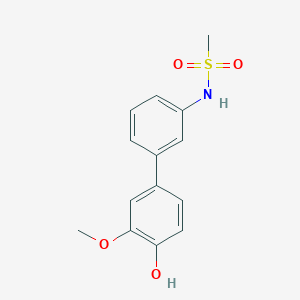
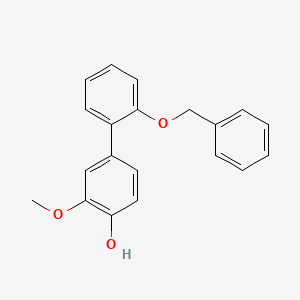


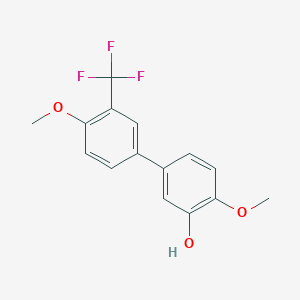
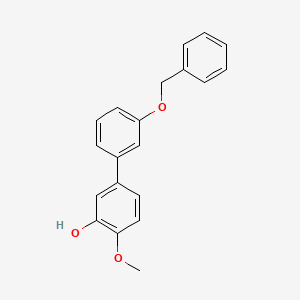
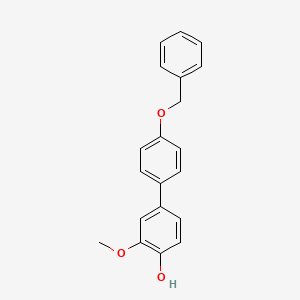

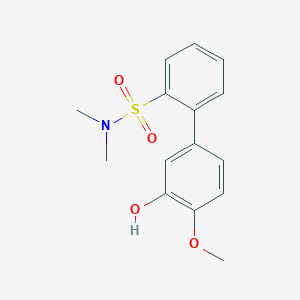
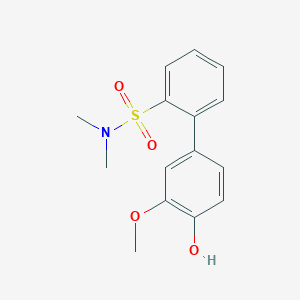
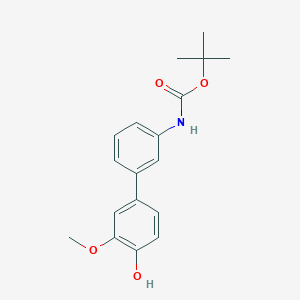
![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380496.png)

